molecular formula C13H16BrNO3 B592334 tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 719310-31-3

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No. B592334
CAS RN: 719310-31-3
M. Wt: 314.179
InChI Key: JOFHRALTEXLLIC-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom).


Molecular Structure Analysis

The molecular structure of benzoxazines, such as the one you’re asking about, typically includes a benzene ring fused to an oxazine ring . The specific substituents on the benzene and oxazine rings can vary, leading to a wide range of benzoxazine derivatives.


Chemical Reactions Analysis

Benzoxazines are known to undergo a ring-opening polymerization reaction when heated, which leads to the formation of polybenzoxazines . These polymers have found use in a variety of applications due to their high thermal stability, strong mechanical properties, and excellent chemical resistance .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzoxazines, these properties can vary widely depending on the specific substituents present on the benzene and oxazine rings .

Scientific Research Applications

Synthesis of Derivatives

The compound has been used as a precursor in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These derivatives were prepared under palladium-catalyzed Buchwald–Hartwig coupling reactions, demonstrating the compound's utility in facilitating complex synthesis processes. Some of these derivatives have shown significant anticancer activity, highlighting the compound's role in the development of potential therapeutic agents (Nowak et al., 2015).

Catalytic Applications

The compound has been involved in palladium-catalyzed carbonylation reactions. Depending on the substituents, various types of compounds were synthesized, showcasing the compound's flexibility in chemical transformations and its contribution to the field of catalysis (Ács et al., 2006).

Advanced Organic Synthesis

Anionic cascade recyclization of certain derivatives led to the formation of complex molecular structures, illustrating the compound's role in enabling innovative organic synthesis strategies. These reactions highlight the compound's potential in the synthesis of novel organic frameworks with intricate architectures (Ivanov, 2020).

Metal-Free Annulation Reactions

The compound has facilitated metal-free radical-mediated annulation reactions, leading to the synthesis of benzo[e][1,2]oxazin-4-ones. This method exemplifies the compound's utility in sustainable chemical processes, avoiding the use of heavy metals (Yang et al., 2015).

Ionic Liquid-Mediated Synthesis

Ionic liquids have been used to promote the one-pot synthesis of benzo[b][1,4]oxazines from tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate, demonstrating the compound's role in green chemistry and the development of more efficient and environmentally friendly synthetic methods (Soleimani et al., 2010; 2012).

Mechanism of Action

While the mechanism of action for this specific compound is not available, benzoxazines and their derivatives have been studied for their biological activities . For example, some benzoxazine derivatives have been found to inhibit certain enzymes, which could make them potential candidates for drug development .

Future Directions

The study of benzoxazines and their derivatives is a dynamic field with potential applications in various areas, including materials science and medicinal chemistry . Future research will likely continue to explore these applications and develop new benzoxazine derivatives with improved properties.

properties

IUPAC Name

tert-butyl 6-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHRALTEXLLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718433
Record name tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

CAS RN

719310-31-3
Record name 1,1-Dimethylethyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719310-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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